molecular formula C21H24N4O2S B2738386 N-(2-ethylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide CAS No. 1251603-89-0

N-(2-ethylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

Cat. No.: B2738386
CAS No.: 1251603-89-0
M. Wt: 396.51
InChI Key: CYWVFOFCWJXPIB-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a heterocyclic acetamide derivative featuring a piperidine core substituted at the 4-position with a 1,2,4-oxadiazole ring. The oxadiazole moiety is further functionalized with a thiophen-2-yl group, while the acetamide nitrogen is linked to a 2-ethylphenyl substituent. Its design combines lipophilic (thiophene, ethylphenyl) and hydrogen-bonding (oxadiazole, acetamide) elements, which may optimize bioavailability and target binding .

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-2-15-6-3-4-7-17(15)22-19(26)14-25-11-9-16(10-12-25)21-23-20(24-27-21)18-8-5-13-28-18/h3-8,13,16H,2,9-12,14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWVFOFCWJXPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the piperidine and thiophene rings. The final step involves the acylation of the piperidine nitrogen with 2-ethylphenyl acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex molecular structure characterized by the presence of a piperidine ring, an oxadiazole moiety, and thiophene groups. Its molecular formula is C27H29N5S2C_{27}H_{29}N_{5}S_{2} with a molecular weight of approximately 487.7 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.

Anticancer Properties

Research indicates that derivatives of 1,2,4-oxadiazoles, including those similar to N-(2-ethylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide, exhibit significant anticancer properties. For instance:

  • Cytotoxic Activity : Studies have shown that certain 1,2,4-oxadiazole derivatives demonstrate cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others . These compounds can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents.

Antimicrobial Activity

The thiophene and oxadiazole moieties in the compound are known to enhance antimicrobial activity. Research has indicated that similar structures can inhibit the growth of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

Central Nervous System Effects

Compounds with piperidine structures have been studied for their potential neuroprotective effects. The ability of this compound to interact with neurotransmitter systems could make it a candidate for treating neurodegenerative disorders .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

StudyCompoundActivityCell Lines TestedIC50 Values
1,2,4-Oxadiazole DerivativeAnticancerHeLa, CaCo-292.4 µM
Piperidine-based OxadiazoleAntimicrobialVarious BacteriaNot specified
Novel Oxadiazole CompoundsNeuroprotectiveNeuronal Cell LinesNot specified

These studies highlight the potential for N-(2-ethylphenyl)-2-{4-[3-(thiophen-2-yil)-1,2,4-oxadiazol-5-yil]piperidin-1-yil}acetamide to serve as a lead compound for drug development.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring may also play a role in enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs, focusing on structural features, biological activities, and pharmacological properties:

Compound Name Structural Features Biological Activity Key Findings References
N-(2-ethylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide (Target) Piperidine-oxadiazole-thiophene core; 2-ethylphenyl acetamide Not explicitly reported (inferred) Hypothesized to exhibit enhanced binding due to thiophene’s electron-rich nature
2-(5-(1-(Phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide derivatives Piperidine-oxadiazole core; phenylsulfonyl and thioacetamide substituents Anti-bacterial MIC values: 12.5–50 µg/mL against S. aureus and E. coli
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Triazole-thiophene core; 4-fluorophenyl acetamide Not reported Higher lipophilicity (LogP: 3.2) compared to oxadiazole analogs
N'‑substituted 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides Triazole-thiophenemethyl core; hydrazide substituents Antimicrobial (broad-spectrum) IC₅₀: 8.2 µM against C. albicans
4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine (PSN375963) Oxadiazole-piperidine-pyridine core; butylcyclohexyl substituent GPCR modulation Binds to cannabinoid receptors (Ki: 14 nM)
2-[(2S)-2-(4-(5-(2-hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic acid Oxadiazole-thiophene core; hydroxyethoxy substituent DNA-binding affinity Binding energy: −6.58 kcal/mol (AutoDock Vina)

Structural and Pharmacokinetic Insights

  • Heterocyclic Core Impact : The target’s 1,2,4-oxadiazole ring provides greater metabolic stability compared to triazole analogs (e.g., ), as oxadiazoles resist enzymatic degradation .
  • Thiophene vs. Pyridine : Thiophene’s electron-rich π-system may enhance target binding compared to pyridine-containing analogs (e.g., PSN375963) .

Biological Activity

N-(2-ethylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide (CAS Number: 1251603-89-0) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, synthesis, and the implications of its structural components in pharmacological contexts.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N4O2SC_{21}H_{24}N_{4}O_{2}S with a molecular weight of 396.5 g/mol. The compound features a piperidine ring attached to a thiophene and an oxadiazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC21H24N4O2S
Molecular Weight396.5 g/mol
CAS Number1251603-89-0

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. A study highlighted the cytotoxic effects of various oxadiazole derivatives against multiple cancer cell lines, including HeLa and CaCo-2 cells. For instance, derivatives similar to this compound showed IC50 values in the range of 92.4 µM against a panel of cancer cell lines .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Compounds with similar oxadiazole and piperidine frameworks have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The presence of the thiophene ring may enhance this activity through specific interactions with bacterial enzymes.

Enzyme Inhibition

This compound may also act as an inhibitor for key enzymes involved in various diseases. Oxadiazole derivatives have been noted for their inhibitory effects on acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Several studies have focused on the biological activity of oxadiazole derivatives:

  • Cytotoxicity Studies : A derivative similar to this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated selective cytotoxicity with potential for further development as an anticancer agent .
  • Antimicrobial Screening : A series of piperidine derivatives were synthesized and tested for antimicrobial properties. The results showed that certain compounds exhibited significant inhibition against pathogenic bacteria .
  • Enzyme Inhibition Assays : Compounds featuring the oxadiazole moiety were assessed for their ability to inhibit AChE and urease enzymes. The findings suggested that these compounds could serve as lead candidates for developing new therapeutic agents targeting these enzymes .

Q & A

Q. What are the recommended synthetic routes for N-(2-ethylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of the oxadiazole-piperidine core. Key steps include:

  • Oxadiazole Formation : Cyclization of thiophen-2-carboxylic acid hydrazide with nitriles under acidic conditions (e.g., polyphosphoric acid) to form the 1,2,4-oxadiazole ring .
  • Piperidine Functionalization : Coupling the oxadiazole-piperidine intermediate with 2-ethylphenyl acetamide via nucleophilic substitution or amide bond formation using coupling agents like EDC/HOBt .
  • Optimization :
    • Solvents : Use polar aprotic solvents (DMF, DCM) for amide coupling to enhance reactivity .
    • Catalysts : Triethylamine or DMAP improves yields in nucleophilic substitutions .
    • Temperature : Maintain 0–5°C during sensitive steps (e.g., nitrile activation) to prevent side reactions .

Q. How should researchers validate the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H-NMR : Confirm integration ratios for ethylphenyl protons (δ 1.2–1.4 ppm for CH3, δ 2.4–2.6 ppm for CH2) and piperidine protons (δ 3.2–3.8 ppm) .
    • 13C-NMR : Identify carbonyl carbons (acetamide C=O at ~170 ppm) and oxadiazole C=N at ~160 ppm .
  • Mass Spectrometry (MS) : ESI-MS should show [M+H]+ peaks matching the molecular weight (e.g., calculated 451.5 g/mol) .
  • HPLC : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect impurities .

Q. What preliminary biological assays are suitable for screening this compound’s activity?

Methodological Answer:

  • Antimicrobial Screening :
    • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
    • Zone of Inhibition : Agar diffusion assays at 100 µg/mL to prioritize hits .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl and oxadiazole moieties influence bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :

    • Thiophene vs. Phenyl : Thiophene’s electron-rich structure enhances interactions with hydrophobic enzyme pockets (e.g., kinase targets) compared to phenyl .
    • Ethylphenyl Position : Ortho-substitution (2-ethyl) improves steric hindrance, reducing off-target effects compared to para-substituted analogs .
    • Oxadiazole Modifications : Fluorine or chlorine at the 5-position of oxadiazole increases metabolic stability .
  • Data Table :

    SubstituentTarget Activity (IC50, μM)LogP
    Thiophen-2-yl0.12 (Kinase X)3.2
    4-Fluorophenyl1.8 (Kinase X)3.8
    Hypothetical data based on structural analogs

Q. How can contradictory data in biological assays (e.g., varying MIC values across studies) be resolved?

Methodological Answer:

  • Standardization :
    • Use CLSI/FDA-recommended strains and growth media to minimize variability .
    • Validate compound solubility with DLS (dynamic light scattering) to ensure uniform dispersion in assays .
  • Mechanistic Studies :
    • Enzyme Inhibition Assays : Test purified target enzymes (e.g., bacterial dihydrofolate reductase) to decouple membrane permeability from intrinsic activity .
    • Resistance Profiling : Compare activity against wild-type vs. efflux pump-deficient strains to assess pump-mediated resistance .

Q. What strategies optimize yield in multi-step syntheses while minimizing side products?

Methodological Answer:

  • Stepwise Monitoring :
    • TLC : Track reaction progress using ethyl acetate/hexane (3:7) for oxadiazole intermediates .
    • Quenching : Add ice-cold water to terminate exothermic steps (e.g., cyclization) and precipitate intermediates .
  • Purification :
    • Column Chromatography : Use silica gel (60–120 mesh) with gradient elution (0–5% MeOH in DCM) for oxadiazole-piperidine intermediates .
    • Recrystallization : Ethanol/water (7:3) for final acetamide crystallization .

Q. How can computational methods predict the compound’s pharmacokinetic profile?

Methodological Answer:

  • In Silico Tools :
    • ADMET Prediction : Use SwissADME to estimate LogP (lipophilicity), BBB permeability, and CYP450 inhibition .
    • Molecular Docking : AutoDock Vina to model interactions with targets (e.g., bacterial topoisomerase IV) .
  • Validation :
    • Compare predicted vs. experimental LogD7.4 (shake-flask method) to refine models .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show limited efficacy?

Methodological Answer:

  • Possible Factors :
    • Strain Variability : Efflux pump expression in clinical isolates reduces intracellular concentration .
    • Protonation States : The piperidine’s pKa (~8.5) affects solubility in physiological pH, altering bioavailability .
  • Resolution :
    • pH-Dependent Solubility : Perform assays at pH 6.0 and 7.4 to mimic infection sites .
    • Biofilm Assays : Use crystal violet staining to evaluate activity against P. aeruginosa biofilms, which are often drug-resistant .

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